molecular formula C6H12O6 B12748443 alpha-D-Hamamelofuranose CAS No. 1932261-61-4

alpha-D-Hamamelofuranose

Cat. No.: B12748443
CAS No.: 1932261-61-4
M. Wt: 180.16 g/mol
InChI Key: QQWKIYSNDOXBOU-ARQDHWQXSA-N
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Description

α-D-Hamamelofuranose is a rare monosaccharide derivative belonging to the furanose family, characterized by a five-membered ring structure. Hamamelose, the parent sugar of Hamamelofuranose, is a naturally occurring hexose found in witch hazel (Hamamelis virginiana), known for its antioxidant and anti-inflammatory properties . The furanose form (α-D-Hamamelofuranose) likely exists as a cyclic hemiacetal with a specific anomeric configuration (α-D), influencing its reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Hamamelofuranose undergoes various chemical reactions, including acylation, benzoylation, and galloylation. These reactions are essential for modifying the compound to enhance its bioactivity and stability.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various acylated and benzoylated derivatives of this compound, such as tribenzoates and diacylated hamamelofuranoses .

Scientific Research Applications

Alpha-D-Hamamelofuranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-D-Hamamelofuranose involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammatory pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

α-D-Xylofuranose Derivatives

details six synthetic derivatives of α-D-Xylofuranose (e.g., 1,2:3,5-bis-O-(1-methylethylidene)-α-D-Xylofuranose) with varied substituents (e.g., dodecyloxypropyl, morpholinoethylamine). These compounds exhibit distinct physicochemical and biological properties:

Compound Substituent Molecular Formula Yield (%) Key Biological Activity
Dodecyloxypropyl C₂₀H₃₈O₆ 82 Anticancer (cytotoxicity)
N,N-Dimethylaminopropylamine C₁₁H₂₂N₂O₅ 73 Antimicrobial
1-Morpholinoethylamine C₁₃H₂₄N₂O₆ 68 Anti-inflammatory potential

Key Differences from α-D-Hamamelofuranose:

  • Ring Size and Substituents: Xylofuranose derivatives feature a five-membered ring with non-polar substituents (e.g., alkyl chains), enhancing lipophilicity and membrane permeability. In contrast, Hamamelofuranose (derived from a hexose) may have additional hydroxyl groups, increasing hydrophilicity and hydrogen-bonding capacity .
  • Synthetic Accessibility: Xylofuranose derivatives are synthesized via regioselective protection (e.g., isopropylidene groups) with yields >60%, whereas Hamamelofuranose’s natural occurrence suggests extraction challenges .

Methyl Glycopyranosides

Methyl α-O-glycopyranosides (e.g., Methyl β-D-Arabinopyranoside) share functional similarities with α-D-Hamamelofuranose, such as glycosidic bonds and stereochemistry. However, glycopyranosides adopt a six-membered pyranose ring, conferring greater conformational rigidity compared to the five-membered furanose ring . This difference impacts their solubility and enzymatic recognition. For instance:

  • Thermodynamic Stability: Pyranose forms (e.g., Methyl β-D-Arabinopyranoside) are typically more stable than furanose forms due to reduced ring strain .
  • Biological Targets: Glycopyranosides are often substrates for glycosidases, whereas furanose derivatives like Hamamelofuranose may interact with furanose-specific transporters or receptors .

Diphenylamine Analogs

Though structurally distinct, diphenylamine analogs (e.g., tofenamic acid) share functional roles with α-D-Hamamelofuranose in medicinal chemistry. For example:

  • Anti-inflammatory Activity: Tofenamic acid (a diphenylamine derivative) inhibits cyclooxygenase-2 (COX-2), while Hamamelofuranose’s bioactivity may involve reactive oxygen species (ROS) scavenging .
  • Synthetic Complexity: Diphenylamines are easier to functionalize via electrophilic substitution, whereas Hamamelofuranose requires stereoselective synthesis or enzymatic modification .

Research Findings and Data Gaps

  • Spectroscopic Characterization: α-D-Xylofuranose derivatives are validated using IR (C-O-C stretching at 1,100 cm⁻¹) and ¹H NMR (anomeric proton at δ 4.8–5.2 ppm) .
  • Thermodynamic Properties: The boiling point of α-D-Xylofuranose derivatives (e.g., 376.2 K at 0.3 kPa) suggests low volatility, a trait likely shared by Hamamelofuranose due to polar hydroxyl groups .
  • Biological Efficacy: Xylofuranose derivatives show cytotoxicity (IC₅₀ ~10 µM) against cancer cells, whereas Hamamelofuranose’s natural analogs (e.g., Hamamelitannin) exhibit IC₅₀ values in the mM range, indicating lower potency .

Properties

CAS No.

1932261-61-4

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3R,4R,5R)-3,5-bis(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)6(11,2-8)5(10)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1

InChI Key

QQWKIYSNDOXBOU-ARQDHWQXSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@]([C@H](O1)O)(CO)O)O)O

Canonical SMILES

C(C1C(C(C(O1)O)(CO)O)O)O

Origin of Product

United States

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